N-Benzyloxycarbonyl-4,6-O-phenylmethylene Deoxynojirimycin N-Benzyloxycarbonyl-4,6-O-phenylmethylene Deoxynojirimycin
Brand Name: Vulcanchem
CAS No.: 138381-83-6
VCID: VC0141448
InChI: InChI=1S/C21H23NO6/c23-17-11-22(21(25)27-12-14-7-3-1-4-8-14)16-13-26-20(28-19(16)18(17)24)15-9-5-2-6-10-15/h1-10,16-20,23-24H,11-13H2/t16?,17?,18-,19-,20?/m1/s1
SMILES: C1C(C(C2C(N1C(=O)OCC3=CC=CC=C3)COC(O2)C4=CC=CC=C4)O)O
Molecular Formula: C21H23NO6
Molecular Weight: 385.416

N-Benzyloxycarbonyl-4,6-O-phenylmethylene Deoxynojirimycin

CAS No.: 138381-83-6

Cat. No.: VC0141448

Molecular Formula: C21H23NO6

Molecular Weight: 385.416

* For research use only. Not for human or veterinary use.

N-Benzyloxycarbonyl-4,6-O-phenylmethylene Deoxynojirimycin - 138381-83-6

Specification

CAS No. 138381-83-6
Molecular Formula C21H23NO6
Molecular Weight 385.416
IUPAC Name benzyl (8R,8aR)-7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate
Standard InChI InChI=1S/C21H23NO6/c23-17-11-22(21(25)27-12-14-7-3-1-4-8-14)16-13-26-20(28-19(16)18(17)24)15-9-5-2-6-10-15/h1-10,16-20,23-24H,11-13H2/t16?,17?,18-,19-,20?/m1/s1
Standard InChI Key GBRJHLWAZWZRJM-KZBHQWPGSA-N
SMILES C1C(C(C2C(N1C(=O)OCC3=CC=CC=C3)COC(O2)C4=CC=CC=C4)O)O

Introduction

Chemical Structure and Properties

Identification and Nomenclature

N-Benzyloxycarbonyl-4,6-O-phenylmethylene Deoxynojirimycin is identified by the CAS number 138381-83-6. It possesses a complex structure consisting of a deoxynojirimycin core with specific modifications at the amino and hydroxyl groups. The compound's core structure contains the naturally occurring iminosugar deoxynojirimycin, which is known for its ability to inhibit various glucosidases involved in carbohydrate metabolism.

Table 1. Identification Parameters of N-Benzyloxycarbonyl-4,6-O-phenylmethylene Deoxynojirimycin

ParameterDescription
CAS Number138381-83-6
Molecular FormulaC21H23NO6
Molecular Weight385.416
IUPAC Namebenzyl (8R,8aR)-7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro- dioxino[5,4-b]pyridine-5-carboxylate
SynonymsN-Benzyloxycarbonyl-4,6-O-phenylmethylene DNJ; (4aR,7S,8R,8aR)-Hexahydro-7,8-dihydroxy-2-phenyl-5H-1,3-dioxino[5,4-b]pyridine-5-carboxylic acid phenylmethyl ester
SMILESOC1CN(C(=O)OCc2ccccc2)C2C@HOC(OC2)c1ccccc1

The compound's name itself reveals its structural features: the N-benzyloxycarbonyl group is attached to the nitrogen atom of the deoxynojirimycin, while a phenylmethylene bridge connects the 4 and 6 positions, creating a distinctive bicyclic arrangement that influences its biochemical properties.

Physical and Chemical Properties

The physical and chemical properties of N-Benzyloxycarbonyl-4,6-O-phenylmethylene Deoxynojirimycin have been documented through various analytical methods, revealing characteristics important for its handling, storage, and application in research settings.

Table 2. Physical and Chemical Properties

PropertyDescription
Physical AppearanceWhite to Off-White Solid
SolubilitySlightly soluble in methanol
Storage Conditions4°C, Inert atmosphere
Structural FeaturesDeoxynojirimycin core with benzyloxycarbonyl group at N position and phenylmethylene bridge between 4-O and 6-O positions

The compound's structural modification compared to unmodified deoxynojirimycin significantly alters its hydrophobicity and potential interactions with target enzymes. The benzyloxycarbonyl group increases lipophilicity, potentially enhancing cell permeability, while the phenylmethylene bridge creates a rigid conformation that may affect binding specificity to target enzymes.

Synthesis Methods

General Synthetic Approach

The synthesis of N-Benzyloxycarbonyl-4,6-O-phenylmethylene Deoxynojirimycin typically follows a multi-step process involving selective protection and deprotection strategies. Several research groups have established methodologies for obtaining this compound with high purity and yield.

A straightforward synthesis pathway involves modifying the deoxynojirimycin core structure through strategic benzylation and protection steps. Key intermediates often include 2,3,4-tri-O-benzyl-1,5-dideoxy-1,5-imino-D-glucitol, which can be prepared from 2,3,4,6-tetra-O-benzyl-1,5-dideoxy-1,5-imino-D-glucitol .

Specific Synthetic Procedures

One documented synthesis approach involves the preparation of related compounds such as (1R)-2,3,4-Tri-O-benzyl-1-O-methyl-5N,6O-oxomethylidenenojirimycin (compound 7). The procedure includes:

  • Treatment of a precursor compound (6) with 95% NaH in anhydrous DMF at 0°C

  • Addition of benzyl bromide dropwise

  • Stirring at room temperature for 24 hours

  • Quenching, extraction, and purification steps

This process yields a white amorphous solid with approximately 91% yield .

Similarly, the synthesis of related compounds like (1R)-1-C-Allyl-2,3,4-tri-O-benzyl-N-benzyloxycarbonyl-1-deoxynojirimycin involves:

  • Reaction of a precursor (compound 12) with DIPEA and benzyl chloroformate in anhydrous DCM

  • Stirring for 3 hours at room temperature

  • Purification through extraction and chromatography

This approach produces a colorless oil with approximately 93% yield .

These synthetic methodologies demonstrate the flexibility of deoxynojirimycin chemistry and provide pathways that can be adapted for the preparation of N-Benzyloxycarbonyl-4,6-O-phenylmethylene Deoxynojirimycin.

Biological Activities

Glycosidase Inhibition Profile

The primary biological activity of N-Benzyloxycarbonyl-4,6-O-phenylmethylene Deoxynojirimycin and related compounds centers on their ability to inhibit glycosidases, which are enzymes involved in carbohydrate metabolism and processing of glycoproteins. Deoxynojirimycin derivatives are well-documented inhibitors of various glucosidases, with their inhibitory profiles varying based on their specific structural modifications.

The modification of deoxynojirimycin with benzyloxycarbonyl and phenylmethylene groups alters its chemical and biological properties, potentially enhancing its selectivity and potency toward specific glycosidases. This selectivity is particularly valuable in research settings where specific enzyme targeting is desired.

Comparison with Other Deoxynojirimycin Derivatives

Several deoxynojirimycin derivatives have been studied for their glycosidase inhibitory activities, providing context for understanding the potential activities of N-Benzyloxycarbonyl-4,6-O-phenylmethylene Deoxynojirimycin.

Table 3. Glycosidase Inhibition by Selected Deoxynojirimycin Derivatives

CompoundTarget EnzymeBiological Application
N-Butyl-1-deoxynojirimycinα-glucosidase 1 and HIV cytopathicity inhibitorPotential antiviral treatment
N-EthyldeoxynojirimycinHIV cytopathicity inhibitorAntiviral research
DeoxymannojirimycinMammalian Golgi alpha-mannosidase 1Glycoprotein processing research
N-5-Carboxypentyl-deoxymannojirimycinUsed for purifying Man9 mannosidaseGlycobiology research tool

The specific inhibitory profile of N-Benzyloxycarbonyl-4,6-O-phenylmethylene Deoxynojirimycin may differ from other DNJ derivatives due to its unique structural modifications, potentially offering advantages in selective enzyme targeting.

Research Applications

Use in Glycobiology Research

N-Benzyloxycarbonyl-4,6-O-phenylmethylene Deoxynojirimycin serves as an important tool in glycobiology research, particularly in studies involving:

  • Investigation of glycosidase inhibition mechanisms

  • Structure-activity relationships of iminosugar inhibitors

  • Development of selective enzyme inhibitors

  • Understanding carbohydrate processing pathways

The compound's diacetate derivative (N-Benzyloxycarbonyl-4,6-O-phenylmethylene Deoxynojirimycin Diacetate, CAS: 153373-52-5) has been specifically noted for its application as a reactant in the preparation of sialoglycoconjugates , which are important in various biological recognition processes.

Synthetic Intermediates and Scaffold Development

N-Benzyloxycarbonyl-4,6-O-phenylmethylene Deoxynojirimycin also serves as a valuable intermediate in the synthesis of more complex iminosugar derivatives. Its structure provides a scaffold that can be further modified to develop compounds with enhanced properties or targeted activities.

Recent research has demonstrated the stereoselective synthesis of nojirimycin α-C-glycosides using bicyclic carbamate-type sp2-iminosugars as starting materials. These approaches utilize reactions such as C-allylation, carbamate hydrolysis, cross-metathesis, and hydrogenation to create diverse iminosugar derivatives .

Furthermore, the compound has been used in the development of sulfo Lewis x analogs containing 1-deoxynojirimycin through glycosidation reactions and subsequent modifications .

ParameterRecommendation
GHS ClassificationNot classifiable according to GHS
Personal Protective EquipmentUse appropriate laboratory PPE including gloves, eye protection, and lab coat
Inhalation ResponseRemove victim to fresh air and keep comfortable for breathing; seek medical attention if feeling unwell
Skin Contact ResponseWash with plenty of soap and water
Eye Contact ResponseRinse cautiously with water for several minutes; remove contact lenses if present and continue rinsing for at least 15 minutes
Ingestion ResponseSeek medical attention if feeling unwell

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